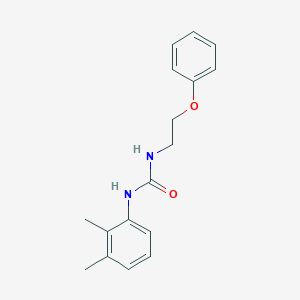

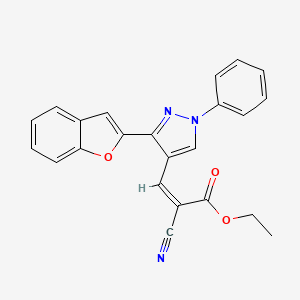

![molecular formula C22H25ClFN3O2S B3018474 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride CAS No. 1216907-89-9](/img/structure/B3018474.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

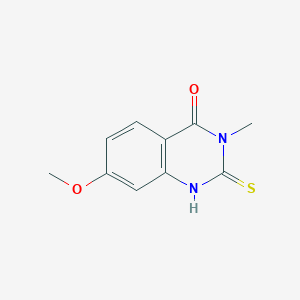

The compound "N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The benzothiazole moiety is known for its pharmacological importance and is present in various compounds with diverse biological activities, including antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, as demonstrated in the preparation of 2-(4-aminophenyl)benzothiazole structures. These structures serve as pharmacophoric groups for further chemical modifications. For instance, acetylation reactions followed by reactions with heterocyclic ring systems, such as mercapto(benz)imidazole or benzoxazole derivatives, lead to the formation of various acetamide derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of different substituents on the benzothiazole core, which can significantly influence their biological activity. The confirmation of the structures of these compounds is typically achieved through spectroscopic methods such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups attached to the core structure. For example, the presence of an amino group can facilitate further reactions, such as acetylation to form acetamide derivatives. These reactions are crucial for the synthesis of compounds with desired biological properties and can be optimized to enhance the yield and purity of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole ring. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. Additionally, the introduction of specific functional groups can improve the antibacterial and antitumor activities of these compounds, as evidenced by their effective concentrations against various bacterial strains and human tumor cell lines .

Relevant Case Studies

In the context of antitumor activity, certain benzothiazole derivatives have shown considerable anticancer activity against various cancer cell lines. For example, compound 10 and compound 16 from the first paper demonstrated significant activity against some cancer cell lines . Similarly, in the realm of antibacterial activity, compound A1 from the second paper exhibited superior antibacterial activity compared to standard treatments and was able to cause cell membrane rupture in bacterial cells . Lastly, the third paper highlights the Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives, with compound 8b showing notable inhibition of cell proliferation in certain cancer cell lines .

These case studies illustrate the potential of benzothiazole derivatives as leads for the development of new anticancer and antibacterial agents, with the possibility of further optimization through structure-activity relationship studies.

Wissenschaftliche Forschungsanwendungen

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including structures related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds show promise in inhibiting cell proliferation in various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia, with some derivatives demonstrating significant inhibition at certain concentrations (Fallah-Tafti et al., 2011).

Antibacterial and Antioxidant Activities

Another research avenue explores the synthesis of related compounds exhibiting remarkable antibacterial, antioxidant, and anti-TB activities. These derivatives have been characterized by various analytical methods and shown effective against a range of microbial strains, indicating their potential as lead compounds for developing new antimicrobial agents (Mamatha S.V et al., 2019).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. These findings highlight the potential of these compounds in therapeutic applications related to inflammation (K. Sunder et al., 2013).

Antimicrobial Activities

The synthesis and evaluation of linezolid-like molecules with antimicrobial activities against tuberculosis and other bacterial infections represent another significant area of application. These studies have identified compounds with good antitubercular activities, suggesting their utility in addressing drug-resistant bacterial infections (Başoğlu et al., 2012).

Antimycobacterial Activity

Some synthesized fluorinated benzothiazolo imidazole compounds, including structures similar to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, have demonstrated promising antimicrobial activity. This research indicates the potential of these compounds in developing new treatments for mycobacterial infections (B. Sathe et al., 2011).

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2S.ClH/c23-18-8-4-9-19-21(18)24-22(29-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFNLLSSXJVMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

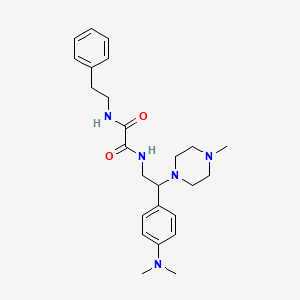

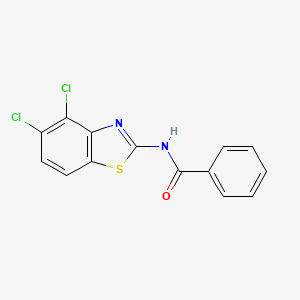

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)

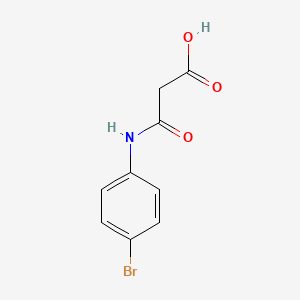

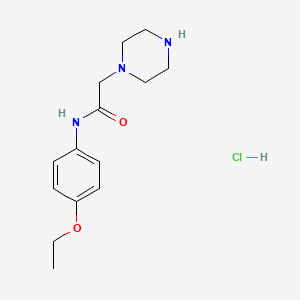

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)

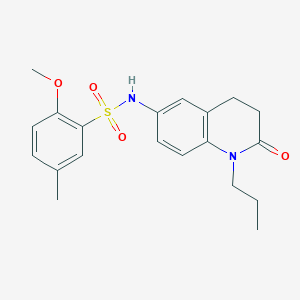

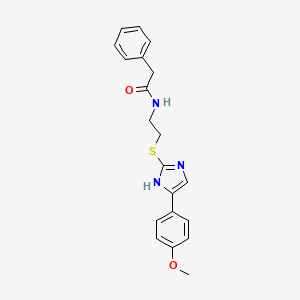

![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)